molecular formula C7H12O2 B073255 6-Heptenoic acid CAS No. 1119-60-4

6-Heptenoic acid

Cat. No. B073255
CAS RN: 1119-60-4
M. Wt: 128.17 g/mol
InChI Key: RWNJOXUVHRXHSD-UHFFFAOYSA-N
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Description

6-Heptenoic acid is a straight-chain terminal alkenoic acid . It has the molecular formula C7H12O2 and a molecular weight of 128.1690 .


Synthesis Analysis

6-Heptenoic acid can be prepared through various methods . One such method involves the iodo-lactonization of 6-(iodomethyl)-hexanolide .


Molecular Structure Analysis

The molecular structure of 6-Heptenoic acid consists of a seven-carbon chain with a double bond between the first and second carbon atoms and a carboxylic acid group attached to the seventh carbon atom .


Chemical Reactions Analysis

6-Heptenoic acid can undergo various chemical reactions. For instance, it can undergo electrochemical oxidation when adsorbed on a Pt (111) electrode surface . It can also condense with various pyrroles to afford optically diverse fluorescent dyes with a terminal alkyne .


Physical And Chemical Properties Analysis

6-Heptenoic acid is a liquid at room temperature with a density of 0.946 g/mL at 25 °C . It has a boiling point of 226.0±0.0 °C at 760 mmHg . The compound has a refractive index of 1.447 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Preparation of 6-(Iodomethyl)-Hexanolide

6-Heptenoic acid is used in the preparation of 6-(iodomethyl)-hexanolide through a process called iodo-lactonization . This reaction involves the conversion of the carboxylic acid group into a lactone, a cyclic ester, with the introduction of an iodine atom.

Precursor for Boradiazaindacenes (BODIPY Dyes)

6-Heptenoic acid can be used as a precursor for the preparation of boradiazaindacenes, also known as BODIPY dyes . These dyes are a class of fluorescent dyes, known for their high fluorescence quantum yield, good photostability, and tunable absorption and emission wavelengths. They are widely used in biological imaging and sensing applications.

Material for Electrochemical Studies

The electrochemical oxidation of 6-heptenoic acid adsorbed on Pt (111) electrode surface has been reported . This makes it a useful material for studying surface reactions and electrochemical processes.

Synthesis of Other Chemical Compounds

6-Heptenoic acid can serve as a starting material for the synthesis of a variety of other chemical compounds. For instance, it can be used to prepare 4,4-difluoro-8-(hept-6-yne)-3,5-di(2-(4-methoxyphenyl))-4-bora-3a,4a-diaza-s-indacene .

Research in Lipid Chemistry

As a fatty acid derivative, 6-heptenoic acid can be used in research related to lipid chemistry . Fatty acids and their derivatives play crucial roles in many biological processes, including cell signaling, inflammation, and energy storage.

Safety and Hazards

6-Heptenoic acid is classified as a skin corrosive substance. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Mechanism of Action

Mode of Action

It has been reported that the compound undergoes electrochemical oxidation when adsorbed on a pt (111) electrode surface . This suggests that it may interact with its targets through redox reactions, leading to changes in the targets’ function or structure.

Biochemical Pathways

It is known that the compound can be used as a precursor for the preparation of boradiazaindacenes (bodipy dyes) by reacting with oxalylchloirde . This suggests that it may play a role in the synthesis of these dyes within biological systems.

Pharmacokinetics

Its physical properties such as its liquid form, density of 0946 g/mL at 25 °C, and boiling point of 222-224 °C may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Its role in the preparation of bodipy dyes suggests that it may contribute to the production of these fluorescent compounds, which are often used in biological imaging .

Action Environment

The action of 6-Heptenoic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it forms explosive mixtures with air on intense heating , indicating that its reactivity and safety profile can be significantly influenced by environmental conditions.

properties

IUPAC Name

hept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNJOXUVHRXHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149769
Record name Hept-6-enoic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptenoic acid

CAS RN

1119-60-4
Record name 6-Heptenoic acid
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Record name 6-Heptenoic acid
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Record name Hept-6-enoic acid
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Record name Hept-6-enoic acid
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Record name 6-HEPTENOIC ACID
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Synthesis routes and methods

Procedure details

In a procedure similar to example 3, a mixture of suberic acid (20.0 g, 0.115 mol), acetic anhydride (11.7 g, 0.115 mol) , and chlorocarbonyl bis(dimethylphenylphospine)rhodium (0.509 g, 0.00115 mol) was heated under reduced pressure (100 torr) using an oil bath maintained at 255° C. and the product collected as it distilled from the reactor. The material removed was continuously replaced with a mixture of suberic acid and acetic anhydride (1:1 molar mixture; a total of 90.0 g of suberic acid was used in the feed mixture) in a rate that maintained the initial level of the reactor contents throughout the course of the entire reaction. The formation of product ceased after about 90 minutes of reaction time. The distillate product collected was fractionally distilled to provide 54.1 g of 6-heptenoic acid (bp 95°-100° C./10 torr) which was found by GC analysis to be >98% of the α-olefin. This amount of product corresponds to a catalyst TON of 368. Considering the amount of unreacted suberic acid containing residue recovered in the distillation pot (19.6 g), the isolated yield of 6-heptenoic acid relative to the suberic acid in the feed mixture was nearly quantitative.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
chlorocarbonyl bis(dimethylphenylphospine)rhodium
Quantity
0.509 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Statins, specifically those incorporating a 3,5-dihydroxy-6-heptenoic acid moiety like fluvastatin [] and pitavastatin [, ], function as inhibitors of HMG-CoA reductase. This enzyme catalyzes a crucial step in cholesterol biosynthesis. By inhibiting HMG-CoA reductase, statins effectively reduce cholesterol production within the liver. [, ]

ANone: Yes, research indicates that certain derivatives, such as (E)-7-phenyl-7-(3-pyridyl)-6-heptenoic acid (CV-4151), act as thromboxane A2 synthase inhibitors. [, , ] These compounds demonstrate anti-platelet aggregation effects and can even stimulate prostacyclin synthesis, potentially offering therapeutic benefits in conditions like myocardial ischemia. [, ]

ANone: The molecular formula of 6-heptenoic acid is C₇H₁₂O₂ with a molecular weight of 128.17 g/mol.

ANone: While specific spectroscopic data wasn't detailed in the provided research, the presence of the carboxylic acid and alkene functionalities would be evident in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

ANone: Yes, studies highlight the stability challenges associated with some derivatives, like pitavastatin. Research emphasizes the need to maintain specific pH ranges (between 6 and 8) to ensure the long-term stability of pharmaceutical compositions containing pitavastatin. [, , ]

ANone: The provided research doesn't focus on the catalytic properties of 6-heptenoic acid derivatives. Instead, it emphasizes their role as enzyme inhibitors or intermediates in organic synthesis.

ANone: Yes, quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between the structure of 7-(aryl/biphenyl)-6-heptenoic acids and their HMGR inhibitory activity. [, ] These studies provide insights into the influence of hydrophobicity and electronic parameters on biological activity.

ANone: Extensive SAR studies on 7-(aryl/biphenyl)-3,5-dihydroxy-6-heptenoic acids reveal that the nature and position of substituents on the aryl/biphenyl ring significantly impact their potency as HMGR inhibitors. [, , ] For instance, incorporating chloro or methyl groups at specific positions on the biphenyl moiety enhances inhibitory activity compared to compactin. [] Conversely, constraining the phenyl rings into a coplanar conformation diminishes activity. []

ANone: Interestingly, modifying the ring size of the tetrahydroindazole nucleus in a series of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-6-heptenoic acid sodium salts did not lead to improved potency against HMG-CoA reductase. [] This highlights the specificity of the interaction between the 6-heptenoic acid pharmacophore and the enzyme active site.

ANone: Research on pitavastatin emphasizes the importance of pH control in formulation stability. Maintaining the pH of aqueous solutions or dispersions within the range of 6 to 8 has been shown to enhance the long-term stability of this statin. [, , ] Additionally, the use of alkaline media, such as calcium carbonate or sodium carbonate, has been investigated to improve the stability of formulations containing fluvastatin. []

ANone: The provided research primarily focuses on the chemical synthesis and biological activity of 6-heptenoic acid derivatives. Information regarding specific SHE regulations is not discussed.

ANone: While specific PK data is limited in the provided research, it's known that esterification is a common strategy in drug design to modulate physicochemical properties. [] Variations in the ester group can influence factors like lipophilicity and hydrolysis rates, ultimately impacting absorption, distribution, metabolism, and excretion (ADME).

ANone: Research on statins commonly employs in vitro assays using partially purified HMG-CoA reductase enzyme preparations and cell-based assays with cultured human liver cells (HEP-G2) to assess their inhibitory potency. [] Animal models, particularly rodents, are crucial for evaluating the in vivo efficacy and safety of these compounds. [, ] For instance, a rat model of adriamycin-induced proteinuria was used to demonstrate the protective effects of a dual thromboxane A2 synthase and 5-lipoxygenase inhibitor derived from 6-heptenoic acid. []

ANone: While most research emphasizes therapeutic applications, some studies highlight potential toxicity concerns. Research on halogenated thiaalkanoic acids, structurally related to 6-heptenoic acid, reveals that some derivatives exhibit nephrotoxicity and hepatotoxicity in rats. [, ] These toxic effects are attributed to bioactivation by the mitochondrial fatty acid beta-oxidation pathway. []

ANone: The provided research predominantly focuses on the chemical synthesis, SAR, and biological activity of 6-heptenoic acid derivatives as HMG-CoA reductase or thromboxane A2 synthase inhibitors. Information regarding drug delivery, biomarkers, environmental impact, and other related aspects is not extensively discussed within the provided context.

ANone: The discovery of compactin, a naturally occurring statin, marked a pivotal moment in the development of HMG-CoA reductase inhibitors. [] Subsequent SAR studies led to the synthesis of more potent synthetic statins, such as fluvastatin and pitavastatin, which have become cornerstones in the management of hypercholesterolemia. [, , ]

ANone: The development of statins exemplifies the power of interdisciplinary research, involving expertise from organic chemistry, biochemistry, pharmacology, and medicine. Collaborative efforts have led to the discovery and optimization of life-saving drugs for cardiovascular disease. Moreover, research on 6-heptenoic acid derivatives as thromboxane A2 synthase inhibitors has spurred collaborations between medicinal chemists and cardiovascular researchers, aiming to develop novel therapies for myocardial ischemia and related conditions. [, , ]

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